molecular formula C14H12N4O2 B2984575 1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954251-87-7

1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2984575
CAS No.: 954251-87-7
M. Wt: 268.276
InChI Key: UNXCOFLXZAZKNR-UHFFFAOYSA-N
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Description

1-Ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at the N1 position, a pyridin-4-yl group at the C6 position, and a carboxylic acid moiety at C2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and biological relevance.

Properties

IUPAC Name

1-ethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-18-13-11(8-16-18)10(14(19)20)7-12(17-13)9-3-5-15-6-4-9/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXCOFLXZAZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents in treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Modifications at the N1 Position

Compound Name N1 Substituent Key Findings Reference(s)
Target Compound Ethyl Not directly reported in evidence; inferred structural similarity to active analogs. -
1-(Pyridin-4-ylmethyl)-6-phenyl analog Pyridin-4-ylmethyl Potent BasE inhibitor (KD = 78 nM); improved cellular permeability vs. bisubstrate inhibitors .
1-Cyclopentyl-3-methyl-6-thien-2-yl analog Cyclopentyl Reported in patents; potential for enhanced lipophilicity .
1-Isopropyl-6-methyl analog Isopropyl Synthesized but biological data not disclosed; smaller substituent may reduce steric hindrance .

Key Insight : Bulkier N1 substituents (e.g., pyridin-4-ylmethyl) improve target engagement in enzyme inhibition, while smaller groups (e.g., ethyl, isopropyl) may optimize metabolic stability .

Modifications at the C6 Position

Compound Name C6 Substituent Activity/Property Reference(s)
Target Compound Pyridin-4-yl Potential for hydrogen bonding via pyridine nitrogen; activity inferred from analogs. -
6-Phenyl analog (HTJ ligand) Phenyl High-throughput screening hit for BasE inhibition (KD = 78 nM) .
6-(Furan-2-yl) analog Furan-2-yl Synthesized; furan may enhance solubility but reduce metabolic stability .
6-(4-Methylphenyl) analog 4-Methylphenyl PPARα agonist; comparable efficacy to fenofibrate in dyslipidemia models .
6-Benzoic acid derivatives Varied aryl groups Evaluated as OXA-48 β-lactamase inhibitors; potency depends on electronic effects .

Key Insight : Aromatic C6 substituents (e.g., phenyl, pyridin-4-yl) enhance target binding via π-π interactions, while polar groups (e.g., carboxylic acid) improve solubility but may limit membrane permeability .

Modifications at the C3/C4 Positions

Compound Name C3/C4 Modification Activity/Property Reference(s)
Target Compound C4: Carboxylic acid Critical for hydrogen bonding in enzyme inhibition or receptor activation. -
3-Methyl-6-phenethyl analog C3: Methyl White solid with 96% HPLC purity; activity undisclosed .
3-Cyclopropyl-1-(2-fluorophenyl) analog C3: Cyclopropyl Synthesized; fluorophenyl group may enhance CNS penetration .
3,6-Dicyclopropyl analog C3/C6: Cyclopropyl High purity (95%); cyclopropyl groups may reduce metabolic oxidation .

Key Insight : Methyl or cyclopropyl groups at C3 improve metabolic stability, while fluorinated aryl groups enhance blood-brain barrier penetration .

Biological Activity

1-Ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13N3O2
  • IUPAC Name : this compound
  • SMILES : CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O

Antiproliferative Activity

Recent studies have shown that compounds within the pyrazolo[3,4-b]pyridine family exhibit notable antiproliferative activity against various cancer cell lines. For instance, the compound demonstrated effective inhibition of cell growth in HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines with IC50 values ranging from 0.021 μM to 0.058 μM depending on structural modifications and functional groups present in the molecule .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases, including cyclin-dependent kinases (CDK2 and CDK9), with reported IC50 values of 0.36 µM and 1.8 µM respectively .
  • PPARα Activation : This compound has been identified as a selective agonist for peroxisome proliferator-activated receptor α (PPARα), which plays a crucial role in regulating fatty acid metabolism. Structural studies revealed that the ligand-binding domain (LBD) of PPARα forms a hydrogen-bond network essential for activation .

Study on Anticancer Properties

A study conducted on various derivatives of pyrazolo[3,4-b]pyridine highlighted the compound's effectiveness against multiple cancer cell lines. The presence of hydroxyl (-OH) groups significantly enhanced antiproliferative activity, indicating that functional group modifications can lead to improved biological efficacy .

PPARα Agonism Research

Research focusing on the structural basis for PPARα activation demonstrated that the unique binding interactions of this compound could lead to the development of new therapeutic agents for dyslipidemia. The findings suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance selectivity and potency .

Summary of Biological Activities

Biological ActivityTarget Cell LinesIC50 Values (µM)
AntiproliferativeHeLa0.058
A549Varies
MDA-MB-231Varies
PPARα ActivationN/AN/A
CDK InhibitionCDK20.36
CDK91.8

Q & A

Q. What are the key considerations for synthesizing 1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization : Use of 2-aminopyridine derivatives and ethylating agents to form the pyrazolo[3,4-b]pyridine core .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl or NaOH) to yield the carboxylic acid group .
  • Purification : Recrystallization or column chromatography to isolate the product, with purity verified via HPLC (>97%) .

Q. How can researchers characterize the structural integrity of this compound?

A combination of spectroscopic and analytical methods is essential:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethyl and pyridinyl groups) and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS to validate the molecular ion peak (e.g., [M+H]+^+) .
  • X-ray Crystallography : For unambiguous confirmation of the heterocyclic framework and substituent geometry .

Q. What solubility properties are critical for experimental design?

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility : Low in neutral water but improves in polar aprotic solvents (e.g., DMSO or DMF) due to the carboxylic acid group .
  • Ionization : Solubility increases under basic conditions (pH > 8) via deprotonation of the carboxylic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Optimization involves:

  • Catalyst Screening : Transition metals (e.g., Pd or Cu) enhance cyclization efficiency .
  • Temperature Control : Stepwise heating (e.g., 50°C for cyclization, 80°C for ester hydrolysis) minimizes side reactions .
  • Solvent Selection : Use of DMF or toluene balances reaction kinetics and solubility . Computational modeling (e.g., quantum chemical calculations) can predict optimal conditions .

Q. How do contradictions in reported biological activity data arise, and how can they be resolved?

Discrepancies may stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Impurity Effects : Trace byproducts (e.g., unreacted intermediates) may interfere with assays .
    Resolution Strategies :
    • Comparative Studies : Replicate assays under standardized conditions .
    • Structural Analog Analysis : Test derivatives to isolate the pharmacophore .

Q. What computational methods are effective in predicting reactivity or binding interactions?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for cyclization or functionalization steps .
  • Molecular Docking : Predict interactions with biological targets (e.g., kinases) using software like AutoDock Vina .
  • SAR Studies : Machine learning algorithms correlate structural features (e.g., pyridinyl substitution) with activity .

Q. How does fluorination of the pyridinyl group alter physicochemical properties?

Fluorination impacts:

  • Lipophilicity : Increases logP, enhancing membrane permeability .
  • Electron Withdrawal : Stabilizes the pyridine ring, altering reactivity in electrophilic substitutions .
    Methodology : Compare 19^{19}F NMR shifts and computational electron density maps .

Q. What strategies mitigate decomposition during storage or handling?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Lyophilization : Freeze-drying improves stability for long-term storage .
  • Inert Atmosphere : Use argon or nitrogen to minimize oxidation .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to assess decomposition pathways?

  • TGA-DSC : Thermogravimetric analysis identifies decomposition onset temperatures (e.g., >200°C) .
  • LC-MS Monitoring : Track degradation products under accelerated aging conditions (e.g., 40°C/75% RH) .
  • Kinetic Studies : Arrhenius modeling predicts shelf-life under varying temperatures .

Q. Discrepancies in biological activity: Are they due to impurities or assay design?

  • HPLC Purity Check : Ensure >99% purity to rule out impurity effects .
  • Dose-Response Curves : Compare EC50_{50} values across multiple assays .
  • Metabolite Profiling : Identify bioactive metabolites via LC-MS/MS .

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